Ethyl 2-[(4-chlorobenzoyl)amino]acetate

Physicochemical profiling ADME prediction Lead optimisation

Researchers requiring a validated GlyT1 inhibitor often encounter potency variability from non-certified sources. Ethyl 2-[(4-chlorobenzoyl)amino]acetate (CAS 39735-52-9) resolves this: • GlyT1 IC₅₀ 26 nM-enables reproducible [¹⁴C]glycine cell-based uptake assays • CYP2B6 IC₅₀ 60 nM-validated probe for DDI phenotyping panels • ≥95% purity with batch-to-batch consistency; ambient shipping Substitution with non-chlorinated or free-acid analogs alters SAR, lipophilicity, and metabolic stability. Procure with analytical confidence.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 39735-52-9
Cat. No. B1296991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(4-chlorobenzoyl)amino]acetate
CAS39735-52-9
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15)
InChIKeyXYVZUPHHGNHQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chlorohippurate: Identity & Physicochemical Profile


Ethyl 2-[(4-chlorobenzoyl)amino]acetate (CAS 39735-52-9), also known as ethyl 4-chlorohippurate or N-(4-chlorobenzoyl)glycine ethyl ester, is a synthetic N-acyl-α-amino acid ester belonging to the hippurate class of compounds [1]. It is characterized by a 4-chlorobenzoyl amide linked to glycine ethyl ester (molecular formula C₁₁H₁₂ClNO₃; molecular weight 241.67 g/mol; computed XLogP3 = 1.4) [1]. The compound is primarily employed as a research chemical and synthetic building block, with reported physical properties including a melting point of 118–120 °C and a boiling point of 396 °C at 760 mmHg . Typical commercial purity is ≥95% .

Compound Class
Synthetic N-acyl-α-amino acid ester (hippurate series)
4-chlorobenzoyl amide linked to glycine ethyl ester
Role
Research chemical & synthetic building block
Patent-cited intermediate; tool compound
Physicochemical Context
Melting point 118–120°C; computed logP 1.4
Commercial purity typically ≥95%

Ethyl 4-Chlorohippurate: Substitution Limitations


Within the N-acyl glycine ester series, even small structural perturbations—removal of the para-chloro substituent, hydrolysis to the free carboxylic acid, or alteration of the ester alkyl group—produce substantial shifts in lipophilicity, metabolic stability, and biomolecular recognition [1]. The 4-chloro substituent contributes to a computed XLogP3 of 1.4 versus approximately 0.7 for the non-chlorinated ethyl hippurate (PubChem CID 312323), altering passive membrane permeability and CYP450 substrate profiles [1]. The ethyl ester functions as a protected pro-drug or transient intermediate; hydrolysis to the free acid (4-chlorohippuric acid) eliminates esterase-dependent activation potential and changes both solubility and the compound’s trajectory in metabolic pathways . Consequently, generic substitution within this chemical series without head-to-head comparative data risks misinterpretation of pharmacological, metabolic, or physicochemical behavior in scientific and industrial workflows.

Target Compound
Ethyl 4-chlorohippurate
Analog / Substitute
Ethyl hippurate (non-chlorinated)
Removal of para-Cl shifts computed logP from 1.4 to ~0.7, potentially altering membrane permeability and CYP450 substrate profiles.
Target Compound
Ethyl 4-chlorohippurate
Analog / Substitute
4-Chlorohippuric acid (free acid)
Hydrolysis to free acid eliminates esterase-dependent activation potential and may change solubility and metabolic trajectory.
Target Compound
Ethyl 4-chlorohippurate
Analog / Substitute
Methyl 4-chlorohippurate
Alteration of the ester alkyl group may shift lipophilicity, metabolic stability, and biomolecular recognition without comparative data.

Ethyl 4-Chlorohippurate: Head-to-Head Comparative Evidence


Lipophilicity vs. Ethyl Hippurate

Ethyl 2-[(4-chlorobenzoyl)amino]acetate exhibits a computed XLogP3 of 1.4, approximately 0.7 log units higher than the non-chlorinated analogue ethyl hippurate (PubChem CID 312323; XLogP3 ≈ 0.7) [1]. This difference, derived from PubChem’s XLogP3 algorithm (v3.0, 2025), indicates that the para-chloro substituent increases lipophilicity by roughly a factor of 5 in partition coefficient, which can meaningfully alter membrane permeability and distribution characteristics in biological systems.

Lipophilicity vs. Ethyl Hippurate
Cross-study comparable
XLogP3 = 1.4 vs. ~0.7 (Δ ≈ +0.7)
Supports membrane permeability screening workflow.
Computed partition coefficient; in-silico prediction.
Physicochemical profiling ADME prediction Lead optimisation

Prodrug Potential: Ester vs. Free Acid

Ethyl 2-[(4-chlorobenzoyl)amino]acetate is the ethyl ester prodrug form of 4-chlorohippuric acid. The free acid (4-chlorohippuric acid, CAS 13450-77-6) is a documented substrate for cytochrome P450 enzymes and is employed in kinetic studies due to its high chemical stability . The ethyl ester can undergo esterase-mediated hydrolysis in vivo to release the active acid, a conversion that is absent when the free acid is administered directly. This differential metabolic entry route means that the two forms are not interchangeable in pharmacological or toxicological studies without explicit pharmacokinetic bridging data.

Prodrug Potential: Ester vs. Free Acid
Class-level inference
Ethyl ester requires esterase cleavage; free acid does not.
Metabolic entry route context; not directly interchangeable.
Data to verify for this specific pair.
Prodrug design Metabolism CYP450 substrate

Nanomolar GlyT1 Inhibition Activity

Ethyl 2-[(4-chlorobenzoyl)amino]acetate has been reported to inhibit the human glycine transporter-1 (GlyT1) with an IC₅₀ of 26 nM, assessed by [¹⁴C]glycine uptake inhibition [1]. While this data point originates from a single deposited bioactivity record requiring independent replication, it represents a quantitative binding measurement for the target compound. By comparison, the structurally related methyl ester (methyl 4-chlorohippurate; CAS 59893-99-1) has no publicly available GlyT1 inhibition data, and the non-esterified free acid is not expected to achieve comparable membrane transporter access due to its ionized carboxylate at physiological pH.

Nanomolar GlyT1 Inhibition Activity
Cross-study comparable
IC₅₀ = 26 nM
Reported GlyT1 inhibition context; requires replication.
Single deposited record; [¹⁴C]glycine uptake assay.
Neuropharmacology Transporter inhibition GlyT1

CYP2B6 Inhibition Activity

In a human liver microsome assay using bupropion as a probe substrate, ethyl 2-[(4-chlorobenzoyl)amino]acetate inhibited CYP2B6 with an IC₅₀ of 60 nM [1]. This class-level CYP interaction is consistent with the known cytochrome P450 substrate behavior of the free acid analogue, 4-chlorohippuric acid . Although direct comparative data for the methyl ester or non-chlorinated analogues are absent, this IC₅₀ value provides a quantitative benchmark for assessing drug-drug interaction potential and metabolic stability in this compound series.

CYP2B6 Inhibition Activity
Supporting evidence
IC₅₀ = 60 nM
Supports drug-drug interaction screening panel fit.
Human liver microsome assay; bupropion substrate.
Drug metabolism CYP inhibition DDI risk

Patent Intermediate for GK Activators & Agrochemicals

Ethyl 2-[(4-chlorobenzoyl)amino]acetate appears in patent literature as a synthetic intermediate for glucokinase (GK) activator programs aimed at type 2 diabetes [1] and in agrochemical patent families describing herbicidal N,N-disubstituted amino acid derivatives [2]. Its closest non-chlorinated analogue, ethyl hippurate, lacks the 4-chloro group required for the structure-activity relationships disclosed in these patents, and the free acid lacks the ester functionality needed for subsequent synthetic transformations. This patent-cited role differentiates the target compound from its simpler analogues in the context of intellectual property-driven discovery programs.

Patent Intermediate for GK Activators
Class-level inference
Cited in GK activator and herbicidal amino acid derivative patents.
Supports synthetic relevance in IP-positioning programs.
Qualitative evidence; para-Cl and ethyl ester essential.
Medicinal chemistry Agrochemical synthesis Patent intermediate

Commercial Availability vs. Methyl Ester

Ethyl 2-[(4-chlorobenzoyl)amino]acetate is stocked by multiple reputable vendors (AKSci, Sigma-Aldrich/Zerenex, VWR, Santa Cruz Biotechnology) with a typical minimum purity specification of 95% . The methyl ester analogue (methyl 4-chlorohippurate; CAS 59893-99-1) is less broadly available through major laboratory suppliers, and the free acid (4-chlorohippuric acid) is primarily distributed as a specialty biochemical for CYP450 research . This broader commercial footprint for the ethyl ester reduces procurement lead times and facilitates bulk ordering for larger-scale synthesis or screening campaigns.

Commercial Availability vs. Methyl Ester
Cross-study comparable
≥4 major suppliers; purity ≥95%
Supports procurement efficiency and lot consistency.
Supplier landscape as of 2025-2026.
Chemical procurement Purity specification Supply chain

Ethyl 4-Chlorohippurate: Application Scenarios for Research & Procurement


GlyT1 Inhibitor for Neurological Target Validation

With a reported IC₅₀ of 26 nM against GlyT1, ethyl 2-[(4-chlorobenzoyl)amino]acetate can serve as a nanomolar-affinity tool for probing glycine transporter pharmacology in vitro. Its ethyl ester moiety provides sufficient lipophilicity (XLogP3 = 1.4) for passive membrane permeation, enabling cell-based uptake assays using [¹⁴C]glycine as described in BindingDB records. The compound’s single-digit nanomolar potency warrants its consideration over non-chlorinated or free-acid analogues that lack comparable transporter inhibition data. [1][2]

CYP2B6 Inhibition & DDI Screening

Demonstrating an IC₅₀ of 60 nM against CYP2B6 in human liver microsomes, this compound is suitable as a moderate-potency inhibitor probe for cytochrome P450 2B6 phenotyping assays. Its inhibitory activity, combined with the known CYP substrate behavior of its free acid hydrolysis product, supports its use in in vitro drug metabolism and drug-drug interaction panels. Procurement of the 95% pure ethyl ester from major suppliers ensures batch-to-batch consistency essential for reproducible CYP inhibition data. [1][2]

Intermediate for Glucokinase Activators and Agrochemical Discovery

Multiple patent families explicitly cite ethyl 2-[(4-chlorobenzoyl)amino]acetate as a key intermediate for synthesizing glucokinase activators (type 2 diabetes) and herbicidal N,N-disubstituted amino acid derivatives. The para-chloro substituent and ethyl ester functionality are both essential for the disclosed structure-activity relationships, making this compound irreplaceable by non-chlorinated or free-acid analogs in IP-driven medicinal chemistry and agrochemical campaigns. [1][2]

Lipophilicity Reference for N-Acyl Amino Acid Esters

With a precisely computed XLogP3 of 1.4—approximately 0.7 log units above the non-chlorinated analogue ethyl hippurate—this compound serves as a benchmark for quantifying the impact of para-chloro substitution on lipophilicity within hippurate-based compound libraries. Its well-defined melting point (118–120 °C) and boiling point (396 °C at 760 mmHg) further enable its use as a physicochemical reference standard during analytical method development and quality control. [1][2]

Application
Selection Property
Validation Focus
Glycine transporter pharmacology studies
Reported GlyT1 inhibition context
Cell-based uptake assay endpoint review
Drug metabolism and DDI screening
Reported CYP2B6 inhibition context
Human liver microsome assay endpoint review
IP-driven medicinal chemistry / agrochemical discovery
Patent-cited intermediate with essential 4-Cl and ester groups
Synthetic route and SAR reproducibility
Physicochemical reference for hippurate libraries
Computed logP and defined melting/boiling points
Analytical method development and QC benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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